4-Hydroxy-3-(trifluoromethyl)phenacyl bromide

Description

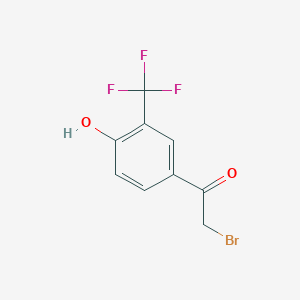

Chemical Structure and Properties 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide (CAS: ">PC92021) is a substituted phenacyl bromide with the molecular formula C₉H₅BrF₃O₂ (MW: 285.04 g/mol). Its structure features a hydroxyl (-OH) group at the para position (4-position) and a trifluoromethyl (-CF₃) group at the meta position (3-position) on the aromatic ring, with a bromoethanone (-COCH₂Br) substituent.

Synthesis and Applications This compound is synthesized via bromination of the corresponding acetophenone precursor or through functionalization of pre-substituted phenacyl bromides. It serves as a key intermediate in medicinal chemistry for synthesizing heterocycles (e.g., thiazoles, quinoxalines) and bioactive molecules, particularly those targeting enzymes like CDK2 or antimicrobial agents.

Properties

IUPAC Name |

2-bromo-1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3,14H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNDGYJPHFCODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-Hydroxy-3-(trifluoromethyl)acetophenone . The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature until the desired product is formed, which is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

4-Hydroxy-3-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or methanol, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-3-(trifluoromethyl)phenacyl bromide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide exerts its effects involves its reactivity towards nucleophiles and electrophiles . The bromide group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds . The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Phenacyl Bromides

Structural and Functional Variations

Phenacyl bromides differ in substituents on the aromatic ring, which dictate their reactivity, solubility, and biological activity. Below is a comparative analysis:

Reactivity Trends

- Electrophilicity : Electron-withdrawing groups (-CF₃, -Cl) enhance reactivity at the α-carbon by polarizing the carbonyl group. For example, this compound reacts faster in nucleophilic substitutions than 4-methoxy derivatives.

- Steric Effects : Bulky substituents (e.g., -Br at position 4 in CAS 1523196-85-1) slow down reactions due to steric hindrance.

- Solubility : Hydroxyl groups improve aqueous solubility, making 4-hydroxy derivatives preferable in biological assays compared to lipophilic analogs like 3-(trifluoromethyl)phenacyl bromide.

Key Research Findings

Thermal and Catalytic Behavior

- Cyclization Reactions : Phenacyl bromides with electron-withdrawing groups (e.g., -CF₃) undergo intramolecular cyclization in acetic anhydride to form fused furans, whereas methoxy-substituted analogs require harsher conditions.

- Telluride Reactions: α-Halo carbonyl reactivity follows I > Br > Cl, with this compound reacting slower than non-hydroxylated bromides due to hydrogen bonding with solvents.

Biological Activity

4-Hydroxy-3-(trifluoromethyl)phenacyl bromide (C9H6BrF3O2) is a compound with notable biochemical properties, particularly as a photolabile protecting group. Its unique structure, characterized by a trifluoromethyl group and a bromine atom, enhances its reactivity and stability, making it a valuable tool in various biological and chemical applications.

- Molecular Formula : C9H6BrF3O2

- Molecular Weight : 283.04 g/mol

- Structure : The trifluoromethyl and hydroxyl functionalities provide distinct reactivity patterns compared to similar compounds.

The biological activity of this compound primarily stems from its ability to act as a photolabile protecting group. Upon exposure to light, it can release protected functional groups, which allows for precise control over biological processes, including:

- Cellular Signaling : It has been utilized in the design of photo-controlled biomolecules such as neurotransmitters and peptides.

- Drug Delivery Systems : Its light-responsive characteristics facilitate targeted drug release in therapeutic applications.

Applications in Research

Research into the interactions of this compound has revealed its potential in various fields:

- Synthetic Chemistry : It is used to synthesize diverse organic compounds through reactions with nucleophiles and electrophiles.

- Biochemical Pathways : Studies indicate that it can significantly alter the structure and function of target molecules, influencing their biochemical pathways.

Case Studies and Research Findings

-

Photocontrol of Biological Processes :

- A study demonstrated the use of this compound in controlling the release of neurotransmitters. The compound's ability to be activated by light allowed researchers to manipulate signaling pathways with high precision .

-

Synthesis of Bioactive Compounds :

- Researchers have explored its role in synthesizing various bioactive compounds, highlighting its utility in creating molecules with specific biological activities .

-

Interaction Studies :

- Interaction studies have shown that this compound can react with different nucleophiles, leading to significant changes in the target molecules’ activity. This property is particularly valuable for drug development and biochemical research .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Bromo-4'-(trifluoromethyl)acetophenone | C9H7BrF3O | Contains both bromine and trifluoromethyl groups |

| 4-(Trifluoromethyl)benzyl bromide | C9H8BrF3 | Used in various synthetic applications |

| 4-Bromo-3-(trifluoromethyl)acetophenone | C9H7BrF3O | Similar reactivity profile but different functional groups |

The uniqueness of this compound lies in its combination of functionalities that provide distinct reactivity patterns compared to these similar compounds, making it particularly valuable as an intermediate in synthetic pathways requiring specific light-responsive characteristics.

Q & A

Q. What are the recommended safety protocols for handling 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear full-body protective clothing, chemically resistant gloves, and safety goggles. Respiratory protection (e.g., EN 143-compliant particle filters or self-contained breathing apparatus) is mandatory if ventilation is inadequate .

- Decontamination: Thoroughly wash contaminated clothing before reuse. Avoid skin contact due to severe irritation risks .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Monitor decomposition temperatures (data gaps exist, but structurally similar bromides decompose near 112°C) .

Q. How can researchers synthesize this compound, and what purification methods are effective?

Methodological Answer:

- Synthesis Route: Adapt protocols for analogous bromides (e.g., benzyl bromides). For example:

- Purification:

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Use electron ionization (EI) to detect molecular ion peaks (expected m/z ~293 [M⁺]) and fragment ions (e.g., loss of Br, m/z ~214) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this bromide in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Insight: The -CF₃ group enhances electrophilicity at the phenacyl carbon by stabilizing transition states through inductive effects. This accelerates SN₂ reactions with nucleophiles (e.g., amines, thiols) .

- Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring at 300 nm). Rate constants for CF₃-substituted compounds are typically 2–3× higher .

Q. What strategies mitigate hydrolysis of this compound in aqueous environments?

Methodological Answer:

- Stabilization Techniques:

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during reactions .

- Add stabilizing agents like molecular sieves to scavenge trace water .

- Kinetic Analysis: Conduct pH-dependent stability studies. Hydrolysis rates peak near pH 7; acidic (pH < 4) or basic (pH > 9) conditions slow degradation by suppressing water nucleophilicity or forming stable salts .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Q. What role does this compound play in synthesizing bioactive molecules or coordination complexes?

Methodological Answer:

- Applications:

- Pharmaceutical Intermediates: Acts as a precursor for trifluoromethylated analgesics or kinase inhibitors via Suzuki-Miyaura couplings (e.g., with arylboronic acids) .

- Metal Complexation: The phenacyl bromide moiety binds transition metals (e.g., Pd, Cu) to form catalysts for cross-coupling reactions. Optimize ligand-metal ratios using Job’s method .

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

Methodological Answer:

- In Silico Tools:

- Validation: Compare computed NMR chemical shifts (<2 ppm deviation) and reaction barriers (<5 kcal/mol error) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.